2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with ortho esters, followed by further functionalization to introduce the desired substituents . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the formation of the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-[6-[(4-chlorobenzyl)thio]-3-oxo
Biological Activity
The compound 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic molecule that belongs to the class of triazolopyridazines. Its unique structure incorporates multiple functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C22H20ClN5O2S, indicating a complex arrangement of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The presence of a triazole ring fused with a pyridazine moiety is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H20ClN5O2S |
IUPAC Name | This compound |
Molecular Weight | 441.94 g/mol |
The biological activity of this compound can be attributed to its interaction with various biological targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cell surface receptors, altering cellular signaling pathways.
- Gene Expression Regulation : The compound might influence transcription and translation processes, thereby affecting protein synthesis.
Biological Activities
Research indicates that compounds similar to this one exhibit a range of biological activities:
- Antimicrobial Activity : Triazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, they have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Some studies suggest that triazolopyridazine derivatives possess anticancer properties by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Compounds in this class may also exhibit anti-inflammatory effects by modulating inflammatory pathways .
Case Studies
Several studies have investigated the biological activities of triazolopyridazine derivatives:
-
Antibacterial Activity : A study evaluated the antibacterial properties of various triazole derivatives against E. coli and Klebsiella pneumoniae, revealing minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL for some compounds .
Compound Target Bacteria MIC (μg/mL) Compound A E. coli 0.125 Compound B Klebsiella pneumoniae 0.250 - Anticancer Screening : A multicellular spheroid screening identified novel anticancer compounds based on their ability to inhibit cancer cell proliferation . The tested derivative exhibited significant cytotoxicity against various cancer cell lines.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4S/c1-31-16-7-8-18(32-2)17(11-16)24-20(29)12-27-22(30)28-19(25-27)9-10-21(26-28)33-13-14-3-5-15(23)6-4-14/h3-11H,12-13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNFXQPRMYWNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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